2-(2-chlorophenoxy)-N-ethyl-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-ethyl-N-(2-hydroxyethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group, an ethyl group, and a hydroxyethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-ethyl-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2-chlorophenol with ethyl chloroacetate to form 2-(2-chlorophenoxy)ethyl acetate. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-ethyl-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorophenoxy group can be reduced to a phenoxy group.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenoxy)-N-ethyl-N-(2-oxoethyl)acetamide.
Reduction: Formation of 2-(2-phenoxy)-N-ethyl-N-(2-hydroxyethyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenoxy)-N-ethyl-N-(2-hydroxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-ethyl-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-hydroxyethyl)acetamide
- 2-(2-chlorophenoxy)acetamide
- N-ethyl-N-(2-hydroxyethyl)acetamide
Uniqueness
2-(2-chlorophenoxy)-N-ethyl-N-(2-hydroxyethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H16ClNO3 |
---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-ethyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-2-14(7-8-15)12(16)9-17-11-6-4-3-5-10(11)13/h3-6,15H,2,7-9H2,1H3 |
InChI Key |
CMJAOSMEZLLOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C(=O)COC1=CC=CC=C1Cl |
Origin of Product |
United States |
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